Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate
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Overview
Description
Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate is a complex heterocyclic compound. It is characterized by its unique structure, which includes an imidazole ring fused with a benzoxazepine ring. This compound is of significant interest in the field of medicinal chemistry due to its potential therapeutic applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate typically involves the reaction of 1,2-diketones, 2-formyl phenoxy acetic acids, and ammonium acetate in acetic acid under reflux conditions. The addition of thionyl chloride is then used to produce the lactam in the absence of a catalyst . This method is efficient and yields the desired compound with high purity.
Industrial Production Methods
While specific industrial production methods for this compound are not widely documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions to ensure consistency and yield, as well as implementing purification steps such as recrystallization or chromatography to achieve the desired product quality.
Chemical Reactions Analysis
Types of Reactions
Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate can undergo various chemical reactions, including:
Substitution Reactions: The iodine atom in the compound can be replaced by other substituents through nucleophilic substitution reactions.
Oxidation and Reduction: The compound can be oxidized or reduced under appropriate conditions, leading to the formation of different derivatives.
Cyclization Reactions: The compound can participate in cyclization reactions to form more complex structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Such as amines or thiols for substitution reactions.
Oxidizing Agents: Such as potassium permanganate or hydrogen peroxide for oxidation reactions.
Reducing Agents: Such as sodium borohydride or lithium aluminum hydride for reduction reactions.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, substitution reactions can yield various substituted derivatives, while oxidation and reduction reactions can produce different oxidized or reduced forms of the compound.
Scientific Research Applications
Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential therapeutic properties, particularly in the treatment of cancer and neurological disorders.
Biological Research: It is used as a tool compound to study various biological pathways and mechanisms.
Chemical Synthesis: The compound serves as a building block for the synthesis of more complex molecules with potential pharmaceutical applications.
Mechanism of Action
The mechanism of action of Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate involves its interaction with specific molecular targets and pathways. For instance, it has been identified as a potential PI3-kinase inhibitor, which is significant in the context of cancer treatment . The compound’s structure allows it to bind to and inhibit the activity of PI3-kinase, thereby interfering with cancer cell proliferation and survival.
Comparison with Similar Compounds
Similar Compounds
Similar compounds include other imidazole and benzoxazepine derivatives, such as:
5,6-Dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine Derivatives: These compounds share a similar core structure and have been studied for their therapeutic potential.
Imidazole Derivatives: Compounds like 1,3-diazole, which have a similar imidazole ring structure and exhibit various biological activities.
Uniqueness
Methyl 2-iodo-5,6-dihydrobenzo[F]imidazo[1,2-D][1,4]oxazepine-10-carboxylate is unique due to its specific substitution pattern and the presence of the iodine atom, which can be leveraged for further functionalization. This makes it a valuable compound for developing new therapeutic agents and studying complex biological processes.
Properties
IUPAC Name |
methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H11IN2O3/c1-18-13(17)8-2-3-10-9(6-8)12-15-11(14)7-16(12)4-5-19-10/h2-3,6-7H,4-5H2,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BLPMTIUOJZCKIK-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CC2=C(C=C1)OCCN3C2=NC(=C3)I |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H11IN2O3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00728934 |
Source
|
Record name | Methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
370.14 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1282516-44-2 |
Source
|
Record name | Methyl 2-iodo-5,6-dihydroimidazo[1,2-d][1,4]benzoxazepine-10-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00728934 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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